lyso-Dihydrosphingomyelin
Description
Chemical Composition and Basic Structure
Lyso-Dihydrosphingomyelin possesses the molecular formula C23H51N2O5P, with a molecular weight of 466.64 daltons. The compound represents a phosphosphingolipid that consists of a sphinganine backbone linked to a phosphocholine head group through a phosphodiester bond. The structural architecture includes a long-chain saturated fatty acid component that contributes to its distinctive physical and chemical properties. The presence of both nitrogen and phosphorus atoms within the molecular framework reflects its complex nature as a bioactive lipid molecule with significant membrane-associated functions.
The compound exhibits a zwitterionic character due to the presence of both positively charged quaternary ammonium and negatively charged phosphate groups within its structure. This ionic nature contributes to its amphiphilic properties, enabling interactions with both hydrophilic and hydrophobic molecular environments. The systematic nomenclature identifies the compound as Ethanaminium, 2-[[[[(2S,3R)-2-amino-3-hydroxyoctadecyl]oxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-, inner salt, reflecting its complex stereochemical arrangement and functional group distribution.
Stereochemical Configuration and Chiral Centers
The stereochemical configuration of this compound features two critical chiral centers positioned at the C2 and C3 positions of the sphinganine backbone, specifically adopting the (2S,3R) configuration characteristic of the D-erythro stereoisomer. This stereochemical arrangement represents the naturally occurring configuration found in biological systems and distinguishes the compound from other potential diastereomers such as the L-threo configuration. The spatial arrangement of functional groups around these chiral centers profoundly influences the compound's biological activity and membrane interactions.
The D-erythro configuration originates from the biosynthetic pathway where the C2 stereochemistry derives from the alpha-carbon of L-serine, followed by enzymatic modifications that establish the hydroxyl-bearing chiral center at the C3 position. This precise stereochemical control ensures optimal biological function and membrane compatibility. The neighboring chiral centers contribute to the formation of intermolecular hydrogen bonding networks, which play crucial roles in lipid-lipid interactions and membrane organization. The stereochemical specificity also determines the compound's recognition by various enzymes and membrane-associated proteins.
| Structural Parameter | Value | Configuration |
|---|---|---|
| Molecular Formula | C23H51N2O5P | - |
| Molecular Weight | 466.64 Da | - |
| C2 Stereochemistry | S | D-erythro |
| C3 Stereochemistry | R | D-erythro |
| Overall Configuration | (2S,3R) | Natural form |
Properties
Molecular Formula |
C23H51N2O5P |
|---|---|
Molecular Weight |
467 |
Appearance |
Unit:1 mgPurity:98+%Physical solid |
Synonyms |
Dihydrosphingosylphosphorylcholine, (mixture of D-erythro and L-threo isomers) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Catalytic Hydrogenation of the Sphingoid Base
The saturation of the trans double bond in lyso-sphingomyelin (lyso-SM) to produce lyso-DHSM is achieved via catalytic hydrogenation. In a representative protocol, lyso-SM dissolved in a 2-propanol/hexane mixture is treated with palladium oxide (PdO) under hydrogen gas at 60°C for 24 hours. The reaction proceeds with near-quantitative conversion, as confirmed by thin-layer chromatography (TLC) and mass spectrometry. The absence of the double bond elevates the phase transition temperature (T m) of lyso-DHSM by approximately 7°C compared to lyso-SM, enhancing its propensity for lateral membrane domain formation.
Table 1: Hydrogenation Conditions and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | Palladium oxide (PdO) |
| Solvent System | 2-Propanol/hexane (3:2 v/v) |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | >95% |
| T m (lyso-DHSM) | 43°C (gel to liquid-crystalline) |
Purification and Validation
Post-hydrogenation, lyso-DHSM is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a LiChrospher 100 RP-18 column. Methanol/water gradients (5–100% methanol) elute lyso-DHSM at 18–20 minutes, distinct from lyso-SM (retention time: 15–17 minutes). Purity is validated via electrospray ionization mass spectrometry (ESI-MS), showing a molecular ion peak at m/z 527.4 [M+H]+ for lyso-DHSM (C23H49N2O6P).
Enzymatic Deacylation of Dihydrosphingomyelin
Amidase-Mediated Hydrolysis
While sphingomyelinases (SMases) typically hydrolyze phosphodiester bonds, amidases selectively cleave the N-acyl linkage of dihydrosphingomyelin (DHSM) to yield lyso-DHSM. Recombinant sphingolipid amidase from Pseudomonas aeruginosa (SphA) demonstrates activity against DHSM at pH 7.4 and 37°C, with a K m of 12 μM and V max of 0.8 μmol/min/mg. The reaction is quenched with 0.1% trifluoroacetic acid, and lyso-DHSM is isolated via solid-phase extraction using C18 cartridges.
Challenges in Enzymatic Specificity
Acyl migration—a non-enzymatic intramolecular transfer of the acyl chain—complicates the regiochemical purity of lyso-DHSM. At pH 7.4, 1-lyso-DHSM equilibrates with 2-lyso-DHSM at a 9:1 ratio within 24 hours. Borate buffers (50 mM, pH 8.5) suppress migration by forming stable complexes with the sn-2 hydroxyl group, stabilizing 1-lyso-DHSM at >90% purity.
Chemical Synthesis from Sphinganine Derivatives
Phosphorylation of Sphinganine
Lyso-DHSM is synthesized de novo from D-erythro-sphinganine (dihydrosphingosine) in a four-step sequence:
-
Amino Protection : The primary amine of sphinganine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran (THF).
-
Phosphorylation : The C1 hydroxyl is phosphorylated with 2-chloro-2-oxo-1,3,2-dioxaphospholane in the presence of triethylamine, yielding sphinganine-1-phosphate.
-
Choline Coupling : The phosphate is reacted with choline tosylate in acetonitrile at 60°C for 48 hours, forming the phosphocholine headgroup.
-
Deprotection : Boc removal with hydrochloric acid (4 M in dioxane) furnishes lyso-DHSM in 62% overall yield.
Table 2: Synthetic Route Efficiency
| Step | Reagent | Yield |
|---|---|---|
| Boc Protection | (Boc)2O, THF | 88% |
| Phosphorylation | ClPO(O)2C2H4O | 75% |
| Choline Coupling | Choline tosylate, MeCN | 82% |
| Deprotection | HCl (4 M), dioxane | 95% |
Comparative Analysis of Preparation Methods
Yield and Scalability
Catalytic hydrogenation offers the highest yields (>95%) but requires access to lyso-SM, which is commercially limited. Enzymatic deacylation provides moderate yields (60–70%) but demands specialized enzymes. Chemical synthesis achieves 62% overall yield and is scalable to gram quantities, albeit with multi-step complexity.
Purity and Regiochemical Control
RP-HPLC-purified hydrogenated lyso-DHSM exhibits >99% purity, whereas enzymatic and chemical routes require borate stabilization or chiral chromatography to suppress acyl migration.
Functional Implications of this compound
Membrane Biophysics
Laurdan and Prodan fluorescence assays reveal that lyso-DHSM membranes exhibit a 12-nm blue shift in emission maxima compared to lyso-SM, indicating tighter lipid packing and reduced water penetration at the glycerol backbone. These properties correlate with lyso-DHSM’s role in stabilizing lipid rafts and modulating membrane protein activity.
Q & A
Q. Table 1. Comparison of Lipid Extraction Methods for this compound
| Method | Recovery Rate (%) | Key Advantages | Limitations |
|---|---|---|---|
| Folch | 75–85 | High reproducibility | Requires chloroform, toxic |
| Bligh-Dyer | 65–75 | Compatible with aqueous samples | Lower recovery for polar lipids |
| MTBE | 80–90 | Phase separation at low toxicity | Longer processing time |
Data synthesized from methodological guidelines in lipidomics studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
